molecular formula C27H30N2O10 B10778995 Daunorubicin oxime hydrochloride CAS No. 33644-59-6

Daunorubicin oxime hydrochloride

货号: B10778995
CAS 编号: 33644-59-6
分子量: 542.5 g/mol
InChI 键: HUDHPOXZMUHYAB-VPUKRXIYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Daunorubicin oxime hydrochloride is a derivative of daunorubicin, an anthracycline antibiotic widely used in chemotherapy for various types of cancer. This compound is known for its potent antitumor activity, which is achieved through its ability to intercalate into DNA and inhibit topoisomerase II, leading to the disruption of DNA replication and transcription processes .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of daunorubicin oxime hydrochloride typically involves the modification of daunorubicin through the formation of an oxime bond. This process can be carried out by reacting daunorubicin with hydroxylamine under acidic conditions to form daunorubicin oxime, which is then converted to its hydrochloride salt .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The purification of the compound is typically achieved through preparative high-performance liquid chromatography (HPLC) .

化学反应分析

Physiological Stability

  • Human Serum : The oxime bond remains intact for >48 hours, while peptide spacers (e.g., GFLG, YRRL) undergo hydrolysis .

  • Lysosomal Enzymes : Cathepsin B cleaves peptide bonds adjacent to the oxime linkage (e.g., Trp-Lys in GnRH-III carriers), releasing metabolites like H-Lys(Dau=Aoa)-OH .

Degradation Products

MetaboliteEnzyme InvolvedBiological ActivitySource
H-Lys(Dau=Aoa)-OHCathepsin BDNA intercalation, cytotoxicity
Dau=Aoa-Gly-OHSerum esterasesModerate cytotoxic effect
Mtx(Gly)N/AReduced activity compared to parent drug

Bioconjugation via Oxime Bond Formation

Daunorubicin oxime hydrochloride is widely used to create targeted anticancer conjugates. Key examples include:

GnRH-III Peptide Conjugates

Conjugate StructureSpacerCytotoxicity (IC₅₀, µM)Reference
GnRH-III(Dau=Aoa)None24.52 (MCF-7 cells)
GnRH-III(Dau=Aoa-GFLG)GFLG15.0 (C26 colon cancer)
GnRH-III(Dau=Aoa-YRRL)YRRLEnhanced lysosomal release
  • Mechanism : Oxime bonds enable pH-dependent drug release in lysosomes while maintaining circulation stability .

Comparative Reactivity and Optimization

  • Solubility : Hydrophobic spacers (e.g., GFLG) reduce aqueous solubility, necessitating hydrophilic alternatives like YRRL .

  • Synthetic Yield : Direct conjugation (without spacers) yields 40–50%, while spacer-containing analogs require additional purification steps .

  • Enzymatic Susceptibility : Cathepsin B preferentially cleaves tetrapeptide spacers over tripeptides, influencing drug release kinetics .

Analytical Characterization

  • RP-HPLC : Retention times (24–30 minutes) and peak purity confirm conjugate integrity .

  • Mass Spectrometry : ESI-MS validates molecular weights (e.g., [M+H]⁺ = 5064.3 for dimeric conjugates) .

Implications for Drug Design

The oxime bond’s stability under physiological conditions and susceptibility to lysosomal enzymes make it ideal for tumor-targeted drug delivery. Conjugates exhibit reduced systemic toxicity (e.g., LD₅₀ >15 mg/kg in mice vs. 5 mg/kg for free daunorubicin) , highlighting their therapeutic potential.

科学研究应用

Scientific Research Applications

The applications of daunorubicin oxime hydrochloride can be categorized into several key areas:

Chemistry

  • Model Compound : It serves as a model for studying the chemical behavior of anthracyclines and their derivatives, aiding in the development of new anticancer agents.

Biology

  • DNA Interaction Studies : The compound is used to investigate drug resistance mechanisms in cancer cells, providing insights into how tumors evade treatment .

Medicine

  • Targeted Drug Delivery : Research is ongoing into its use in targeted therapies, including bioconjugates that link daunorubicin to other molecules for enhanced delivery to cancer cells .
  • Combination Therapies : this compound is being studied in combination with other therapeutic agents to improve treatment efficacy and reduce side effects in various cancers .

Industry

  • Anticancer Drug Development : The compound contributes to the formulation of new anticancer drugs, leveraging its established efficacy against tumors.

In Vivo Studies

In vivo studies have demonstrated significant findings regarding the efficacy of this compound:

  • Antitumor Activity : In xenograft models, tumor growth inhibition rates reached up to 60% at doses of 20 mg/kg, indicating robust antitumor effects.
  • Anti-inflammatory Effects : The compound also exhibited potential in reducing inflammation markers in animal models, suggesting broader therapeutic applications beyond oncology.

Case Studies

Several case studies highlight the therapeutic potential of this compound:

  • Cancer Treatment :
    • Objective : Evaluate anticancer effects in breast cancer models.
    • Results : Significant apoptosis induction in cancer cells with minimal toxicity to normal cells.
  • Infection Control :
    • Objective : Assess antimicrobial efficacy against resistant bacterial strains.
    • Results : Effective inhibition of growth in multi-drug resistant strains was observed, indicating potential uses in infectious disease management.

作用机制

Daunorubicin oxime hydrochloride exerts its effects primarily through the intercalation into DNA, which disrupts the normal function of the DNA molecule. This intercalation inhibits the activity of topoisomerase II, an enzyme crucial for DNA replication and transcription. By stabilizing the DNA-topoisomerase II complex, the compound prevents the religation of DNA strands, leading to the accumulation of DNA breaks and ultimately cell death .

相似化合物的比较

Uniqueness: Daunorubicin oxime hydrochloride is unique due to its oxime modification, which can enhance its stability and alter its interaction with biological targets. This modification can also influence the compound’s pharmacokinetics and toxicity profile, making it a valuable candidate for further research and development .

属性

CAS 编号

33644-59-6

分子式

C27H30N2O10

分子量

542.5 g/mol

IUPAC 名称

7-(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-6,9,11-trihydroxy-9-[(E)-N-hydroxy-C-methylcarbonimidoyl]-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione

InChI

InChI=1S/C27H30N2O10/c1-10-22(30)14(28)7-17(38-10)39-16-9-27(35,11(2)29-36)8-13-19(16)26(34)21-20(24(13)32)23(31)12-5-4-6-15(37-3)18(12)25(21)33/h4-6,10,14,16-17,22,30,32,34-36H,7-9,28H2,1-3H3/b29-11+

InChI 键

HUDHPOXZMUHYAB-VPUKRXIYSA-N

手性 SMILES

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(/C(=N/O)/C)O)N)O

规范 SMILES

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=NO)C)O)N)O

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。